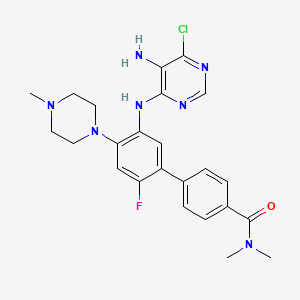
DDO-2213
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-((5-Amino-6-chloropyrimidin-4-yl)amino)-2’-fluoro-N,N-dimethyl-4’-(4-methylpiperazin-1-yl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound with significant potential in various scientific fields This compound features a biphenyl core with multiple functional groups, including an amino group, a chloropyrimidine moiety, a fluoro substituent, and a piperazine ring
Preparation Methods
The synthesis of 5’-((5-Amino-6-chloropyrimidin-4-yl)amino)-2’-fluoro-N,N-dimethyl-4’-(4-methylpiperazin-1-yl)-[1,1’-biphenyl]-4-carboxamide involves several steps, each requiring specific reagents and conditions
Biphenyl Core Formation: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Functional Group Introduction: The amino and chloropyrimidine groups are introduced through nucleophilic substitution reactions. The fluoro substituent is typically added via electrophilic fluorination, while the piperazine ring is incorporated through a nucleophilic substitution reaction with a suitable piperazine derivative.
Final Assembly: The final step involves the coupling of the functionalized biphenyl core with the carboxamide group, typically using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Chemical Reactions Analysis
5’-((5-Amino-6-chloropyrimidin-4-yl)amino)-2’-fluoro-N,N-dimethyl-4’-(4-methylpiperazin-1-yl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The chloropyrimidine moiety can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Coupling Reactions: The carboxamide group can participate in coupling reactions with various nucleophiles, forming amide or ester linkages.
Scientific Research Applications
5’-((5-Amino-6-chloropyrimidin-4-yl)amino)-2’-fluoro-N,N-dimethyl-4’-(4-methylpiperazin-1-yl)-[1,1’-biphenyl]-4-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological macromolecules makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the treatment of cancer and infectious diseases due to its ability to inhibit specific enzymes and pathways.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5’-((5-Amino-6-chloropyrimidin-4-yl)amino)-2’-fluoro-N,N-dimethyl-4’-(4-methylpiperazin-1-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting key biological pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The presence of the fluoro and piperazine groups enhances its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Compared to other similar compounds, 5’-((5-Amino-6-chloropyrimidin-4-yl)amino)-2’-fluoro-N,N-dimethyl-4’-(4-methylpiperazin-1-yl)-[1,1’-biphenyl]-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
Imatinib: A tyrosine kinase inhibitor used in cancer treatment, which also contains a pyrimidine moiety.
Dasatinib: Another tyrosine kinase inhibitor with a similar structure but different substituents, leading to distinct biological activities.
Nilotinib: A third-generation tyrosine kinase inhibitor with enhanced potency and selectivity compared to earlier compounds.
The unique combination of functional groups in 5’-((5-Amino-6-chloropyrimidin-4-yl)amino)-2’-fluoro-N,N-dimethyl-4’-(4-methylpiperazin-1-yl)-[1,1’-biphenyl]-4-carboxamide provides it with distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[5-[(5-amino-6-chloropyrimidin-4-yl)amino]-2-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClFN7O/c1-31(2)24(34)16-6-4-15(5-7-16)17-12-19(30-23-21(27)22(25)28-14-29-23)20(13-18(17)26)33-10-8-32(3)9-11-33/h4-7,12-14H,8-11,27H2,1-3H3,(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXONEMNSYOAQJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C(=C2)F)C3=CC=C(C=C3)C(=O)N(C)C)NC4=C(C(=NC=N4)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClFN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
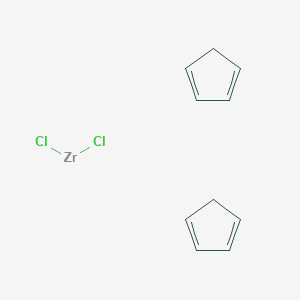
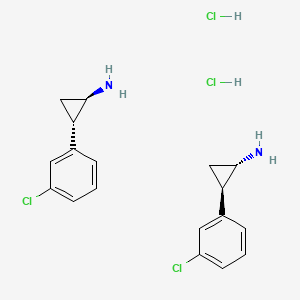
![5-methyl-1-pyridin-4-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8176974.png)
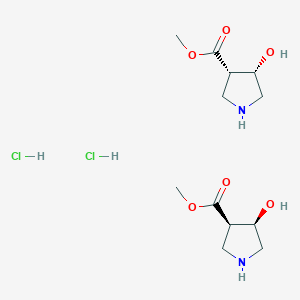
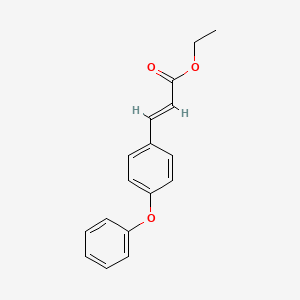
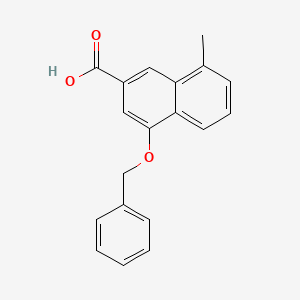
![[4-Methoxy-2-(methylthio)pyrimidin-5-yl]boronic Acid Pinacol Ester](/img/structure/B8177001.png)
![4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine](/img/structure/B8177003.png)
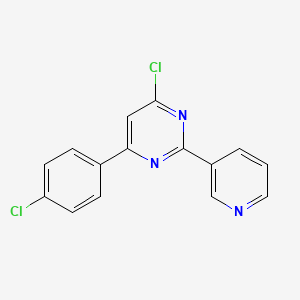
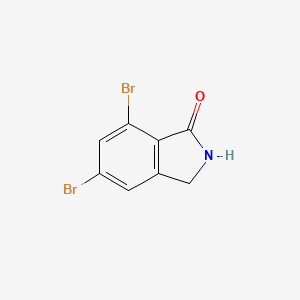

![4,7-Dichloro-6-fluoro-1-(2-isopropyl-4-methyl-3-pyridyl)pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B8177019.png)
![(E)-2-[(Boc-amino)methyl]-3-fluoro-2-propen-1-ol](/img/structure/B8177033.png)
![Methyl 2-[[2-Chloro-5-(2-methoxy-2-oxoethyl)phenyl]amino]benzoate](/img/structure/B8177039.png)
